3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide
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Overview
Description
3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to pyridine and tetrahydropyran moieties, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the pyridin-2-yloxy intermediate: This step involves the reaction of 2-hydroxypyridine with an appropriate halide under basic conditions to form the pyridin-2-yloxy group.
Coupling with benzamide: The pyridin-2-yloxy intermediate is then coupled with a benzamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Introduction of the tetrahydropyran moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine and tetrahydropyran moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced benzamide derivatives.
Substitution: Formation of substituted pyridine or tetrahydropyran derivatives.
Scientific Research Applications
3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases involved in cell signaling pathways, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(pyridin-2-yloxy)-N-(pyridin-3-ylmethyl)benzamide
- 3-(pyridin-2-yloxy)-N-(tetrahydro-2H-pyran-4-yl)methyl)benzamide
Uniqueness
3-(pyridin-2-yloxy)-N-(pyridin-3-yl(tetrahydro-2H-pyran-4-yl)methyl)benzamide is unique due to the presence of both pyridine and tetrahydropyran moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[oxan-4-yl(pyridin-3-yl)methyl]-3-pyridin-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O3/c27-23(18-5-3-7-20(15-18)29-21-8-1-2-12-25-21)26-22(17-9-13-28-14-10-17)19-6-4-11-24-16-19/h1-8,11-12,15-17,22H,9-10,13-14H2,(H,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKLRTNFYRWTDPO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CN=CC=C2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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